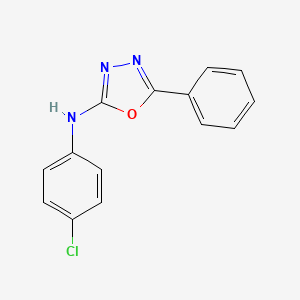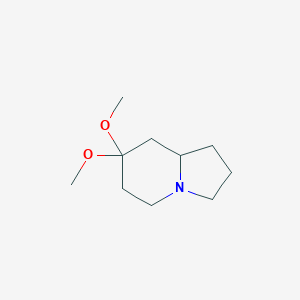![molecular formula C9H5NO2 B12916320 Furo[2,3-e][1,2]benzoxazole CAS No. 210-98-0](/img/structure/B12916320.png)
Furo[2,3-e][1,2]benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzofuro[7,6-d]isoxazole is a heterocyclic compound that combines the structural features of benzofuran and isoxazole. This unique fusion results in a compound with significant potential in various scientific fields, particularly in medicinal chemistry. The benzofuran moiety consists of a benzene ring fused to a furan ring, while the isoxazole moiety contains a five-membered ring with one oxygen and one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzofuro[7,6-d]isoxazole typically involves multi-step processesFor instance, 5-chlorosalicylaldehyde can be used as a starting material to synthesize benzofuran derivatives, which are then subjected to cyclization reactions to form the isoxazole ring .
Industrial Production Methods: Industrial production of Benzofuro[7,6-d]isoxazole may involve catalytic strategies to enhance yield and efficiency. Metal-free synthetic routes are also explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Análisis De Reacciones Químicas
Types of Reactions: Benzofuro[7,6-d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran carboxylic acids, while substitution reactions can introduce various functional groups onto the benzofuran or isoxazole rings .
Aplicaciones Científicas De Investigación
Benzofuro[7,6-d]isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Industry: The compound is used in the synthesis of polymers and dyes, contributing to materials science.
Mecanismo De Acción
The mechanism of action of Benzofuro[7,6-d]isoxazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like topoisomerase IV in bacteria, leading to antibacterial effects. The compound’s structure allows it to bind to these targets effectively, disrupting essential biological processes in pathogens .
Comparación Con Compuestos Similares
Benzofuran: Shares the benzofuran moiety but lacks the isoxazole ring.
Isoxazole: Contains the isoxazole ring but not the benzofuran structure.
Benzofuran-Isoxazole Hybrids: Compounds that combine both moieties, similar to Benzofuro[7,6-d]isoxazole.
Uniqueness: Benzofuro[7,6-d]isoxazole stands out due to its unique combination of benzofuran and isoxazole structures, which imparts distinct chemical and biological properties. This fusion enhances its potential as a versatile scaffold for drug development and other scientific applications .
Propiedades
Número CAS |
210-98-0 |
|---|---|
Fórmula molecular |
C9H5NO2 |
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
furo[2,3-e][1,2]benzoxazole |
InChI |
InChI=1S/C9H5NO2/c1-2-8-7(5-10-12-8)9-6(1)3-4-11-9/h1-5H |
Clave InChI |
RMSXXPDDXINLRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=NO2)C3=C1C=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Tert-butylphenyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B12916241.png)




![2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12916284.png)








